molecular formula C12H18ClN3O5 B12672035 2',3'-O-Isopropylidenecytidine hydrochloride CAS No. 57977-73-8

2',3'-O-Isopropylidenecytidine hydrochloride

Cat. No.: B12672035
CAS No.: 57977-73-8
M. Wt: 319.74 g/mol
InChI Key: QHLLFDHNDAUUFG-RQDZQORCSA-N
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Description

2’,3’-O-Isopropylidenecytidine hydrochloride is a synthetic sugar compound. It is a derivative of cytidine, a nucleoside molecule that is a fundamental building block of RNA. The compound is characterized by the presence of an isopropylidene group at the 2’ and 3’ positions of the ribose sugar, which provides it with unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-O-Isopropylidenecytidine hydrochloride typically involves the protection of the hydroxyl groups at the 2’ and 3’ positions of cytidine. This is achieved by reacting cytidine with acetone in the presence of an acid catalyst, such as hydrochloric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for 2’,3’-O-Isopropylidenecytidine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction, followed by purification steps such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2’,3’-O-Isopropylidenecytidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various protected and deprotected derivatives of cytidine, which can be used in further chemical synthesis or as intermediates in the production of other compounds .

Scientific Research Applications

2’,3’-O-Isopropylidenecytidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’-O-Isopropylidenecytidine hydrochloride involves its incorporation into nucleic acids. The isopropylidene group protects the molecule during chemical reactions, allowing it to be selectively modified. Once incorporated into RNA or DNA, the compound can interfere with nucleic acid synthesis and function, making it useful in antiviral and anticancer research .

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-O-Isopropylideneuridine
  • 2’,3’-O-Isopropylideneguanoisine
  • 2’,3’-O-Isopropylidenethymidine

Uniqueness

2’,3’-O-Isopropylidenecytidine hydrochloride is unique due to its specific protective group and its applications in nucleoside chemistry. Its structural modifications provide it with distinct chemical properties that make it valuable in various research and industrial applications .

Properties

CAS No.

57977-73-8

Molecular Formula

C12H18ClN3O5

Molecular Weight

319.74 g/mol

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-aminopyrimidin-2-one;hydrochloride

InChI

InChI=1S/C12H17N3O5.ClH/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(13)14-11(15)17;/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17);1H/t6-,8-,9-,10-;/m1./s1

InChI Key

QHLLFDHNDAUUFG-RQDZQORCSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=NC3=O)N)CO)C.Cl

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC(=NC3=O)N)CO)C.Cl

Origin of Product

United States

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